(3R)-1-(Oxetan-3-yl)piperidin-3-amine chemical properties
(3R)-1-(Oxetan-3-yl)piperidin-3-amine chemical properties
An In-Depth Technical Guide to (3R)-1-(Oxetan-3-yl)piperidin-3-amine: Properties, Synthesis, and Applications in Drug Discovery
Abstract
(3R)-1-(Oxetan-3-yl)piperidin-3-amine, CAS 1349700-06-6, is a chiral heterocyclic building block of significant interest in modern medicinal chemistry.[] This molecule integrates two highly valued scaffolds: the piperidine ring, a ubiquitous feature in numerous pharmaceuticals, and the oxetane moiety, an increasingly popular functional group used to modulate physicochemical properties. This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic route with detailed protocols, and an analysis of its strategic application in drug discovery programs. The content is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound's unique structural attributes to optimize lead compounds and accelerate innovation.
Introduction to a Synergistic Scaffold
The design of novel therapeutic agents often involves the strategic combination of validated pharmacophores and property-modulating functional groups. (3R)-1-(Oxetan-3-yl)piperidin-3-amine is a prime example of this design philosophy, merging the structural rigidity and biological relevance of the piperidine core with the advantageous profile of the oxetane ring.
The Piperidine Moiety in Modern Pharmaceuticals
The piperidine ring is one of the most prevalent N-heterocycles in approved drugs and clinical candidates.[2][3] Its prevalence is due to several key factors: it serves as a robust, non-aromatic scaffold that can adopt well-defined chair conformations, allowing for precise three-dimensional positioning of substituents. This structural feature is critical for optimizing interactions with biological targets. Furthermore, the piperidine motif can enhance a molecule's druggability by improving pharmacokinetic properties such as absorption and distribution, while often maintaining metabolic stability.[4]
The Rise of the Oxetane Ring as a Physicochemical Modulator
In recent years, the oxetane ring has emerged from a chemical curiosity to a powerful tool in the medicinal chemist's arsenal.[5] This small, polar, three-dimensional ring is frequently incorporated into lead compounds to fine-tune key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5] Specifically, oxetanes can:
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Increase Aqueous Solubility: The polar nature of the ether linkage improves solubility, a common hurdle in drug development.
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Reduce Lipophilicity (LogD): The introduction of an oxetane can lower a compound's LogD, which can be beneficial for permeability and reducing off-target effects.[5]
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Enhance Metabolic Stability: Oxetanes can serve as metabolically stable isosteres for more labile groups like carbonyls or morpholines.[5]
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Modulate Basicity: When placed near an amine, the oxetane's inductive effect can lower the amine's pKa, which can be crucial for optimizing target engagement and cellular permeability.[5]
By combining these two motifs, (3R)-1-(Oxetan-3-yl)piperidin-3-amine offers a pre-packaged solution for introducing a chiral amine with favorable physicochemical properties into a target molecule.
Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of a building block is essential for its effective use.
Identity and Nomenclature
The key identifiers and basic properties of the title compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | (3R)-1-(oxetan-3-yl)piperidin-3-amine | [] |
| CAS Number | 1349700-06-6 | [][6] |
| Molecular Formula | C₈H₁₆N₂O | [] |
| Molecular Weight | 156.22 g/mol | [][6] |
| Canonical SMILES | C1CC(CN(C1)C2COC2)N | [] |
| InChI Key | FECUYKSSLLPDLH-SSDOTTSWSA-N | [] |
| Purity (Typical) | ≥97% | [][6] |
Physicochemical Data
While extensive experimental data for this specific molecule is not widely published, its properties can be predicted based on its structure and data from analogous compounds.
| Property | Predicted/Estimated Value | Rationale/Comments |
| pKa₁ (Primary Amine) | ~9.5 - 10.5 | Typical for a primary amine on a cyclohexane-like ring. |
| pKa₂ (Tertiary Amine) | ~8.0 - 9.0 | The basicity of the piperidine nitrogen is expected to be slightly reduced due to the electron-withdrawing inductive effect of the adjacent oxetane ring. |
| XLogP3 | -0.7 | This computed value reflects the polar nature of the molecule, contributed by the two amine groups and the oxetane ether.[7] |
| Topological Polar Surface Area | ~41.5 Ų | Calculated based on the amine and ether functionalities, suggesting good potential for membrane permeability. A related compound, piperidin-3-amine, has a TPSA of 38.1 Ų.[8] |
| Form | Typically supplied as a liquid or oil. Can be isolated as a salt (e.g., trifluoroacetic acid or dihydrochloride salt) for improved handling and stability.[9][10] |
Structural and Stereochemical Analysis
The molecule's utility is fundamentally tied to its three-dimensional structure. The "(3R)" designation specifies the absolute stereochemistry at the C3 position of the piperidine ring. This chirality is critical, as biological systems are stereoselective, and the correct enantiomer is often required for optimal target binding and efficacy. The piperidine ring will predominantly exist in a chair conformation, with the substituents at C1 and C3 occupying either axial or equatorial positions, an equilibrium that can be influenced by the steric bulk of subsequent derivatization.
Spectroscopic Characterization (Predicted)
No publicly available spectra were identified. However, the expected spectroscopic features can be reliably predicted based on the known chemical shifts of piperidine and oxetane fragments.
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¹H NMR: The spectrum would be complex due to overlapping signals from the piperidine and oxetane rings. Key expected signals include:
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A multiplet for the proton on the chiral center (C3 of the piperidine).
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Distinct multiplets for the four protons of the oxetane ring.
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A broad singlet for the primary amine (-NH₂) protons, which is exchangeable with D₂O.
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A series of multiplets corresponding to the remaining piperidine ring protons.
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¹³C NMR: The spectrum should display 8 unique signals corresponding to each carbon atom in the molecule, confirming its asymmetry. The carbons adjacent to the nitrogen and oxygen atoms would appear further downfield.
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Mass Spectrometry (MS): In ESI+ mode, the molecule would show a prominent ion at m/z 157.1 [M+H]⁺.
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Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (~3300-3400 cm⁻¹), C-H stretching (~2850-2950 cm⁻¹), and a characteristic C-O-C stretching for the oxetane ether (~980 cm⁻¹).
Synthesis and Reactivity
(3R)-1-(Oxetan-3-yl)piperidin-3-amine is a synthetic building block. A plausible and efficient synthesis can be designed based on established organic chemistry principles.
Retrosynthetic Analysis
A logical disconnection approach points to two key starting materials: a chiral 3-aminopiperidine derivative and an oxetane electrophile. The C1-N bond of the piperidine is the most logical disconnection, leading back to (R)-3-aminopiperidine and oxetan-3-one via a reductive amination pathway.
Caption: Retrosynthetic analysis of the target compound.
Proposed Synthetic Workflow
The synthesis is best accomplished via reductive amination, a robust and widely used method for forming C-N bonds. The starting material, (R)-3-aminopiperidine, is commercially available, often as a dihydrochloride salt.[10]
Caption: Proposed one-pot synthetic pathway.
Experimental Protocol: Synthesis via Reductive Amination
Causality: This one-pot protocol is chosen for its efficiency. The base neutralizes the HCl salt to liberate the free amine. Dichloroethane (DCE) is an excellent solvent for this reaction. Sodium triacetoxyborohydride is a mild reducing agent ideal for reductive aminations, as it does not readily reduce the ketone starting material but efficiently reduces the intermediate iminium ion.
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Vessel Preparation: To a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen), add (R)-3-aminopiperidine dihydrochloride (1.0 eq).
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Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to form a suspension.
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Base Addition: Add triethylamine (Et₃N) (2.2 eq) to the suspension and stir for 15-20 minutes at room temperature. This step generates the free base of the piperidine in situ.
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Ketone Addition: Add oxetan-3-one (1.1 eq) to the mixture.
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Imine Formation: Allow the reaction to stir at room temperature for 1 hour to facilitate the formation of the intermediate imine/enamine.
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Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to control any initial exotherm.
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Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
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Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3x).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude oil via flash column chromatography on silica gel to obtain the final product, (3R)-1-(Oxetan-3-yl)piperidin-3-amine.
Key Reactivity Profile
The molecule possesses two distinct nucleophilic centers:
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Primary Amine (C3): This is the more reactive site for amide bond formation, sulfonylation, and further reductive amination. It is the primary handle for derivatization.
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Tertiary Amine (N1): This site is basic and can be protonated to form salts. While less nucleophilic than the primary amine, it can undergo reactions like quaternization.
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Oxetane Ring: Generally stable under neutral and basic conditions, the ring can be opened by strong acids or potent nucleophiles, a consideration for multi-step syntheses.
Application in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its application as a versatile scaffold for building libraries of drug-like molecules.
Logical Workflow for Library Synthesis
The primary amine at the C3 position is an ideal point for diversification. A library of novel compounds can be rapidly synthesized by reacting (3R)-1-(Oxetan-3-yl)piperidin-3-amine with a variety of electrophilic building blocks.
Sources
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- 7. 1-(Oxetan-3-yl)piperazine | C7H14N2O | CID 57416287 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. (3R)-3-AMINOPIPERIDINE DIHYDROCHLORIDE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

